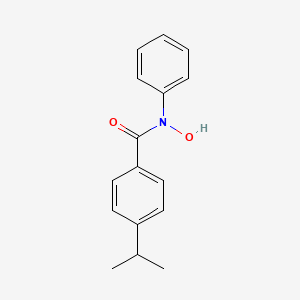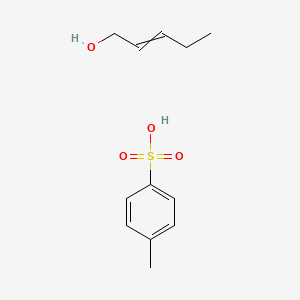
4-Methylbenzenesulfonic acid;pent-2-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylbenzenesulfonic acid typically involves the sulfonation of toluene with sulfur trioxide and fuming sulfuric acid . The reaction is highly exothermic and requires careful control of temperature and reaction conditions to prevent side reactions.
Pent-2-en-1-ol can be synthesized through the reduction of pent-2-enal using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride . The reaction is typically carried out in an inert solvent such as tetrahydrofuran or diethyl ether under anhydrous conditions.
Industrial Production Methods
Industrial production of 4-Methylbenzenesulfonic acid involves the continuous sulfonation of toluene in a reactor with sulfur trioxide and fuming sulfuric acid. The reaction mixture is then neutralized with a base such as sodium hydroxide to produce the sodium salt of 4-Methylbenzenesulfonic acid, which can be further purified by crystallization .
Pent-2-en-1-ol is produced industrially by the catalytic hydrogenation of pent-2-enal using a metal catalyst such as palladium on carbon. The reaction is carried out under high pressure and temperature to achieve high conversion and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions
4-Methylbenzenesulfonic acid undergoes various types of reactions, including:
Electrophilic Aromatic Substitution: It can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts alkylation.
Esterification: It can react with alcohols to form esters in the presence of a dehydrating agent.
Pent-2-en-1-ol undergoes reactions such as:
Hydrogenation: It can be hydrogenated to pentan-2-ol using a metal catalyst.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, and aluminum chloride are commonly used.
Esterification: Dehydrating agents like sulfuric acid or dicyclohexylcarbodiimide (DCC) are used.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.
Hydrogenation: Palladium on carbon or platinum oxide under high pressure.
Major Products Formed
Electrophilic Aromatic Substitution: Products include nitro, halo, or alkyl-substituted derivatives of 4-Methylbenzenesulfonic acid.
Esterification: Esters of 4-Methylbenzenesulfonic acid and various alcohols.
Oxidation: Pent-2-enal or pent-2-enoic acid from pent-2-en-1-ol.
Hydrogenation: Pentan-2-ol from pent-2-en-1-ol.
Applications De Recherche Scientifique
4-Methylbenzenesulfonic acid;pent-2-en-1-ol has several applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Used in the production of dyes, pharmaceuticals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 4-Methylbenzenesulfonic acid involves its strong acidic nature, which allows it to act as a catalyst in various chemical reactions. It can protonate substrates, making them more reactive towards nucleophilic attack. Pent-2-en-1-ol, being an unsaturated alcohol, can participate in addition reactions due to the presence of the double bond, and its hydroxyl group can undergo nucleophilic substitution.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonic acid: Similar in structure but lacks the methyl group, making it less hydrophobic.
Pent-1-en-1-ol: An isomer of pent-2-en-1-ol with the double bond at a different position, affecting its reactivity.
Uniqueness
4-Methylbenzenesulfonic acid;pent-2-en-1-ol is unique due to the combination of a strong acid and an unsaturated alcohol in one molecule. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various applications.
Propriétés
Numéro CAS |
122248-46-8 |
|---|---|
Formule moléculaire |
C12H18O4S |
Poids moléculaire |
258.34 g/mol |
Nom IUPAC |
4-methylbenzenesulfonic acid;pent-2-en-1-ol |
InChI |
InChI=1S/C7H8O3S.C5H10O/c1-6-2-4-7(5-3-6)11(8,9)10;1-2-3-4-5-6/h2-5H,1H3,(H,8,9,10);3-4,6H,2,5H2,1H3 |
Clé InChI |
KENNIYACJKXRFF-UHFFFAOYSA-N |
SMILES canonique |
CCC=CCO.CC1=CC=C(C=C1)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


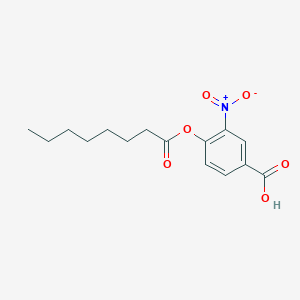
![9H-Pyrido[3,4-b]indol-6-amine, 1-phenyl-](/img/structure/B14292456.png)
![1-[4-(Hexyloxy)-2-hydroxy-5-(prop-2-en-1-yl)phenyl]ethan-1-one](/img/structure/B14292462.png)
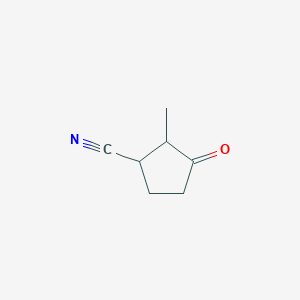
![1-{2-[2-Chloro-4-(ethenesulfonyl)phenyl]hydrazinylidene}naphthalen-2(1H)-one](/img/structure/B14292476.png)
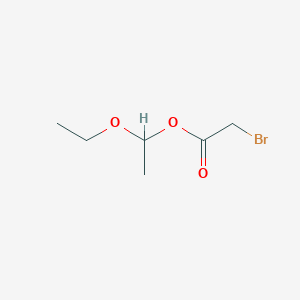
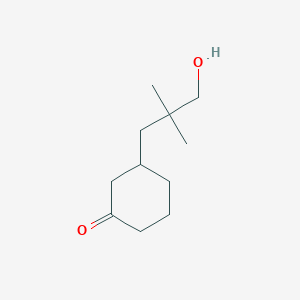
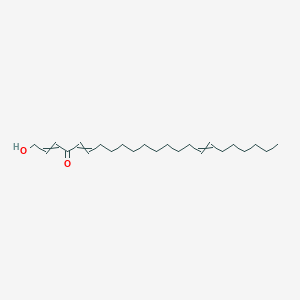


![9-Hydroxy-2,5,7,11-tetramethyl-6H-pyrido[4,3-b]carbazol-2-ium](/img/structure/B14292521.png)
![1-Ethoxy-2,3-difluoro-4-[(4-pentylcyclohexyl)methoxy]benzene](/img/structure/B14292524.png)
![([1,1'-Biphenyl]-4-yl)methyl (hydroxymethyl)carbamate](/img/structure/B14292528.png)
